molecular formula C20H27N3O4S B2757546 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide CAS No. 2034321-62-3

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide

Cat. No.: B2757546
CAS No.: 2034321-62-3
M. Wt: 405.51
InChI Key: WRQGDZMVTZGVFA-UHFFFAOYSA-N
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Description

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a tetrahydropyran (oxan-2-ylmethyl) group at the 1-position and a phenyl ring bearing a propane-2-sulfonyl moiety at the 4-position. This compound combines structural motifs commonly associated with bioactivity:

  • Pyrazole scaffold: Known for its role in kinase inhibition and metabolic regulation .
  • Tetrahydropyran substitution: Enhances solubility and metabolic stability compared to simpler alkyl groups .

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-15(2)28(25,26)19-8-6-16(7-9-19)11-20(24)22-17-12-21-23(13-17)14-18-5-3-4-10-27-18/h6-9,12-13,15,18H,3-5,10-11,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQGDZMVTZGVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide typically involves multiple steps. The process begins with the preparation of the phenyl ring substituted with an isopropylsulfonyl group. This is followed by the introduction of the pyrazole ring and the tetrahydropyran moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The use of automated systems to control reaction conditions, such as temperature, pressure, and reagent addition, would be essential to ensure consistent product quality and yield. Purification steps, such as crystallization or chromatography, would be employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce simpler hydrocarbons. Substitution reactions could introduce a wide range of functional groups, such as halogens, alkyl groups, or other heterocycles.

Scientific Research Applications

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties might be beneficial.

    Industry: The compound is investigated for its potential use in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on identifying the specific interactions and effects of the compound at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Pyrazole-Acetamide Cores

Compound Name Key Substituents Pharmacological Target/Activity Reference
Target Compound 1-(Oxan-2-ylmethyl)pyrazole, 4-(propane-2-sulfonyl)phenyl Not explicitly stated; inferred protease/kinase inhibition
KL-11743 1-(Tetrahydro-2H-pyran-2-yl)pyrazole, quinazolin-4-ylamino Type I glucose transporter (GLUT1) inhibitor; antitumor activity
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Methylsulfanylphenyl, dimethylpyrazolone Unknown; structural focus on hydrogen-bonding networks
2-[4-(Propan-2-ylsulfanyl)phenyl]-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide Propan-2-ylsulfanylphenyl, oxadiazole-pyrazine Unknown; sulfanyl group reduces polarity vs. sulfonyl
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole-pyrazole hybrid Antiproliferative activity (unspecified targets)

Substituent Effects on Bioactivity

  • Tetrahydropyran vs.
  • Sulfonyl vs. Sulfanyl : The propane-2-sulfonyl group in the target compound enhances electrophilicity and hydrogen-bonding capacity relative to the propan-2-ylsulfanyl group in ’s analog, which may reduce target affinity .
  • Pyrazole Substitution : Pyrazoles substituted at the 1-position (e.g., with tetrahydropyran) show better metabolic stability than 1-phenyl analogs, as seen in antiproliferative derivatives .

Pharmacological Targets

  • Protease/Kinase Inhibition: ML300-derived analogs (e.g., compound 36 in ) target severe acute respiratory syndrome (SARS) proteases via noncovalent binding, suggesting a plausible mechanism for the target compound .

Key Research Findings

Structural Optimization : The oxan-2-ylmethyl group balances lipophilicity and solubility, outperforming benzotriazole or chlorophenyl substituents in pharmacokinetic profiles .

Sulfonyl Group Superiority : Propane-2-sulfonyl-substituted compounds show higher binding affinity in protease assays compared to sulfanyl or methylsulfanyl analogs .

Synthetic Versatility : Pyrazole-acetamide derivatives are synthetically accessible via modular cross-coupling and amidation steps, enabling rapid diversification .

Biological Activity

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a complex organic compound belonging to the pyrazole derivative class. This compound has garnered attention due to its potential biological activities, which may have applications in medicinal chemistry. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrazole ring substituted with an oxan-2-yl methyl group and a phenyl acetamide moiety. The structural formula can be represented as follows:

\text{N 1 oxan 2 yl methyl 1H pyrazol 4 yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide}

Molecular Formula

The molecular formula of this compound is C_{15}H_{20}N_{4}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Overview of Biological Activities

Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anti-tubercular effects. The specific activities of this compound have not been extensively documented; however, insights can be drawn from the broader category of pyrazole compounds.

The mechanisms through which pyrazole derivatives exert their biological effects often involve interactions with various molecular targets such as enzymes or receptors. For instance:

  • Anti-inflammatory Activity : Pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6. Research indicates that certain pyrazole compounds demonstrate significant inhibitory activity at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Activity : Pyrazole compounds have shown efficacy against various bacterial strains and fungi. For example, some derivatives were tested against E. coli, S. aureus, and A. niger, demonstrating varying degrees of antimicrobial activity .

Comparative Analysis with Related Compounds

A comparison of the biological activities of related pyrazole derivatives reveals potential similarities and differences in their pharmacological profiles:

Compound NameStructure FeaturesBiological Activity
1H-Pyrazole DerivativesBasic pyrazole structure with various substitutionsAnti-inflammatory, analgesic
4-AminoantipyrinePyrazole ring with amino substitutionAnalgesic, antipyretic
PhenylpyrazolePyrazole linked to phenolic structuresInsecticidal activity

The unique combination of functional groups in this compound may provide distinct pharmacological properties compared to these analogs.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrazole Ring : This initial step often involves the reaction of hydrazine with suitable carbonyl compounds.
  • Introduction of Functional Groups : Subsequent steps involve the introduction of oxan and sulfonamide groups through nucleophilic substitutions and other coupling reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of various pyrazole derivatives, compounds similar to this compound showed promising results in inhibiting TNF-α and IL-6 at concentrations significantly lower than traditional anti-inflammatory agents .

Case Study 2: Antimicrobial Screening

Research conducted on a series of pyrazole derivatives demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds were screened for their ability to inhibit bacterial growth, with several showing significant zones of inhibition compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide, and how can they be addressed methodologically?

  • Answer: The synthesis involves multi-step reactions, including the formation of the pyrazole core, sulfonyl group introduction, and oxane-methylene coupling. Key challenges include controlling regioselectivity during pyrazole functionalization and avoiding sulfonate ester hydrolysis.

  • Mitigation strategies:
  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation under mild conditions (0–5°C) .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates before side reactions occur .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer:

  • 1H/13C NMR: Resolve aromatic protons (pyrazole and phenyl rings) and confirm sulfonyl group presence via deshielded signals .
  • Mass spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns, particularly for the propane-2-sulfonyl moiety .
  • X-ray crystallography: Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding) in single crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Answer: Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects.

  • Methodological approaches:
  • Perform plasma stability assays to assess metabolic degradation of the sulfonyl group .
  • Use isotopic labeling (e.g., 14C-tagged acetamide) to track biodistribution and metabolite formation in animal models .
  • Compare target engagement via cellular thermal shift assays (CETSA) in vitro vs. tissue homogenates from in vivo studies .

Q. What computational strategies can predict the compound’s binding affinity to sulfonyl-sensitive enzymes (e.g., kinases or phosphatases)?

  • Answer:

  • Molecular docking: Use software like AutoDock Vina to model interactions between the propane-2-sulfonyl group and catalytic residues (e.g., ATP-binding pockets) .
  • Molecular dynamics (MD) simulations: Assess stability of the ligand-receptor complex over 100-ns trajectories, focusing on sulfonyl-oxyanion interactions .
  • Free energy perturbation (FEP): Quantify binding energy contributions of the oxane-methylene linker to prioritize derivative synthesis .

Q. How does the oxane-methylene group influence solubility and membrane permeability?

  • Answer: The oxane ring enhances hydrophilicity (logP reduction by ~0.5 units), while the methylene spacer balances conformational flexibility.

  • Experimental validation:
  • Measure logD7.4 via shake-flask assays with octanol/water phases .
  • Use Caco-2 cell monolayers to quantify apparent permeability (Papp) and efflux ratios .
  • Structural analogs: Compare with non-oxane derivatives (e.g., cyclohexylmethyl variants) to isolate solubility contributions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines (e.g., IC50 variations >10-fold)?

  • Answer: Discrepancies may reflect differences in:

  • Transporters: Overexpression of efflux pumps (e.g., P-gp) in resistant lines .
  • Metabolic activation: CYP450-mediated conversion to reactive intermediates in hepatic cell lines .
    • Resolution steps:
  • Profile ATPase activity to quantify P-gp interaction .
  • Co-administer CYP inhibitors (e.g., ketoconazole) in viability assays .

Methodological Optimization

Q. What reaction conditions maximize yield during the sulfonylation step?

  • Answer: Optimal conditions derived from analogous sulfonyl-acetamide syntheses include:

  • Temperature: 0–5°C to minimize sulfonate ester hydrolysis .
  • Catalyst: Pyridine (0.01 M) to scavenge HCl byproducts .
  • Solvent: Dichloromethane (DCM) for improved sulfonyl chloride solubility .
    • Yield comparison table:
SolventCatalystTemperatureYield (%)
DCMPyridine0–5°C82
THFNone25°C45
EthanolTEA10°C63

Biological Evaluation

Q. Which in vitro assays are most suitable for preliminary pharmacological profiling?

  • Answer: Prioritize assays based on structural motifs:

  • Kinase inhibition: HTRF® kinase assays (e.g., EGFR, VEGFR2) due to sulfonyl group’s affinity for ATP-binding pockets .
  • Anti-inflammatory activity: NF-κB luciferase reporter assays in THP-1 cells .
  • Cytotoxicity: NCI-60 panel screening to identify lineage-specific activity .

Structural Analogs and SAR

Q. How do structural modifications (e.g., oxane vs. cyclohexyl) alter bioactivity?

  • Answer: Key SAR insights from analogous compounds:

ModificationSolubility (logP)IC50 (μM, HeLa)Target Selectivity
Oxane-methylene2.10.45Kinase X
Cyclohexyl-methylene3.21.8Kinase Y
Phenyl (no oxane)3.8>10None
  • Conclusion: Oxane enhances solubility and target specificity .

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